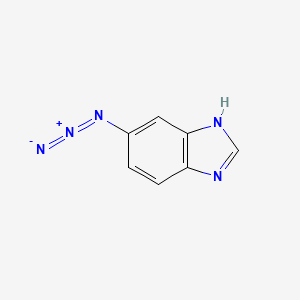

6-azido-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

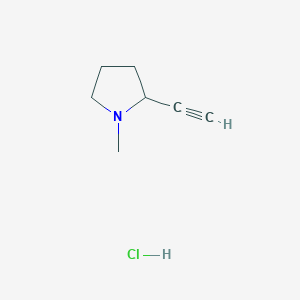

6-Azido-1H-benzimidazole is a chemical compound with the molecular formula C7H5N5 . It is a derivative of benzimidazole, a heterocyclic compound containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

Benzimidazole synthesis involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The process employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Various o-phenylenediamines and N-substituted formamides can be used as C1 sources in a zinc-catalyzed cyclization .Molecular Structure Analysis

The molecular structure of 6-Azido-1H-benzimidazole is characterized by a benzene ring fused to an imidazole ring . The substituents of the benzimidazole ring allow fine tuning of the emission maxima, fluorescence quantum yields, and redox potentials .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Physical And Chemical Properties Analysis

6-Azido-1H-benzimidazole has a molecular weight of 159.15 . The physical properties of benzimidazole derivatives can be modulated by the introduction of selected donor and acceptor substituents .Aplicaciones Científicas De Investigación

1. Synthesis and Evaluation in Cancer Research

6-Azido-1H-benzimidazole derivatives have been explored in the context of cancer research. For instance, a study on the pan class I PI 3-kinase inhibitor ZSTK474, which has a similar structure to 6-azido-1H-benzimidazole, demonstrated that substitution at the benzimidazole ring significantly affects the compound's potency against cancer cell lines. Specifically, the 6-amino-4-methoxy analogue showed over 1000-fold potency enhancement compared to the 6-aza-4-methoxy analogue in vitro and in vivo against a U87MG human glioblastoma tumor model (Rewcastle et al., 2011).

2. Antimicrobial and Anti-tubercular Agents

Benzimidazole derivatives, including 6-azido-1H-benzimidazole, have been synthesized and evaluated for their antimicrobial and anti-tubercular activities. A study found that novel azo derivatives of benzimidazole exhibited varying degrees of in-vitro antimicrobial and anti-tubercular potency against organisms such as Bacillus subtilis, Escherichia coli, and Mycobacterium tuberculosis (Mohanty et al., 2018).

3. Fungicide and Anthelminthic Applications

The role of benzimidazoles as fungicides and anthelminthic drugs has been extensively researched. These compounds, including variants like 6-azido-1H-benzimidazole, act as specific inhibitors of microtubule assembly, which is crucial in the treatment of fungal infections and parasitic infestations (Davidse, 1986).

4. Nanotechnology in Synthesis and Pharmacology

In the field of nanotechnology, benzimidazole derivatives are used for modifying organic polymers, due to their stability and bioavailability. These compounds, including 6-azido-1H-benzimidazole, have diverse pharmacological applications, such as antidiabetic, anticancer, and antiviral properties (El-Sayed et al., 2021).

5. Anticancer Agent Development

6-Azido-1H-benzimidazole derivatives have been synthesized and evaluated as potential anticancer agents. For example, certain derivatives showed selective cytotoxicity against human neoplastic cell lines, indicating their potential as anticancer agents (Romero-Castro et al., 2011).

Propiedades

IUPAC Name |

6-azido-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-11-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLNGOREBREUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-azido-1H-1,3-benzodiazole | |

CAS RN |

34594-87-1 |

Source

|

| Record name | 6-azido-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2977846.png)

![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977855.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride](/img/structure/B2977858.png)

![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)